molecular formula C23H20N6O B2439028 N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1795087-01-2

N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2439028
CAS No.: 1795087-01-2
M. Wt: 396.454
InChI Key: VEPUVNONDVSUAX-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H20N6O and its molecular weight is 396.454. The purity is usually 95%.
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Biological Activity

The compound N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a novel triazole derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the coupling of indole derivatives with triazole frameworks through various chemical reactions. The method often includes:

  • Formation of Triazole Ring : Utilizing azide and alkyne coupling reactions.
  • Indole Functionalization : Modifying the indole moiety to enhance biological activity.
  • Characterization Techniques : Employing NMR, IR, and mass spectrometry for structural confirmation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of the compound against various pathogens. The following table summarizes its activity against selected microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)0.98 µg/mL
Escherichia coli4.5 µg/mL
Klebsiella pneumoniae3.2 µg/mL
Mycobacterium tuberculosis0.75 µg/mL

The compound exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), which is a major concern in clinical settings due to its resistance to conventional antibiotics .

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects on various cancer cell lines. Notably, it demonstrated:

  • Selective Cytotoxicity : Higher efficacy against rapidly dividing cancer cells compared to normal fibroblasts.
  • Mechanism of Action : Induction of apoptosis in cancer cells through the activation of caspase pathways.

The following table presents the cytotoxicity data against different cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung)5.0
HeLa (Cervical)4.2
MCF7 (Breast)6.5

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .

Study 1: Antibacterial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and evaluated their antibacterial properties. Among them, this compound showed the lowest MIC values against MRSA and other resistant strains, indicating its potential as a lead compound for antibiotic development .

Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer effects of this compound on A549 lung cancer cells. The study revealed that treatment with the compound resulted in significant cell death and reduced proliferation rates, attributed to its ability to trigger apoptotic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Division : Disruption of mitotic processes in cancer cells.
  • Antibacterial Mechanism : Interference with bacterial cell wall synthesis or function.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O/c30-22(24-13-12-17-16-25-20-11-5-4-10-19(17)20)21-23(28-14-6-7-15-28)29(27-26-21)18-8-2-1-3-9-18/h1-11,14-16,25H,12-13H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPUVNONDVSUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CNC4=CC=CC=C43)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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